molecular formula C4H5N3O B132561 1-(1H-1,2,4-Triazol-5-yl)ethanone CAS No. 153334-29-3

1-(1H-1,2,4-Triazol-5-yl)ethanone

Cat. No. B132561
M. Wt: 111.1 g/mol
InChI Key: GYKQWOBXJHLLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of these derivatives typically involves nucleophilic substitution reactions, cycloadditions, and other transformations. For instance, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one is synthesized via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole, optimized to afford high yields under mild conditions . Similarly, 4'-chloro-2-(1H-1,2,4-triazol-1-yl)acetophenone is prepared from chlorobenzene and chloroacetyl chloride, followed by a reaction with 1,2,4-triazole under phase transfer catalysis .

Molecular Structure Analysis

The molecular structures of these derivatives are elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of 1-(2-((1H-1,2,4-triazol-1-yl)methyl)-2,5-diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone is determined to be monoclinic with specific bond lengths and angles indicating a nearly coplanar configuration of certain atoms within the molecule .

Chemical Reactions Analysis

These derivatives undergo various chemical reactions, leading to the formation of novel compounds with potential applications. For instance, the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride yields an oxime derivative . Additionally, the transformation of 1-[5-methyl-1-(R-phenyl)-1H-1,2,3-triazol-4-yl]ethanones into acetic acids by the Wilgerodt-Kindler method is reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are characterized using various spectroscopic methods. The IR, NMR, and UV-Visible spectra provide insights into the vibrational assignments, chemical shifts, and electronic properties of the molecules. For example, the UV-Visible spectrum of 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone is recorded, and the electronic properties such as HOMO and LUMO energies are measured . The fluorescence properties of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives are also investigated, showing dependency on the substituents attached to the triazole rings .

Scientific Research Applications

  • Synthesis and Structural Studies :

    • Xu et al. (2005) conducted a study on the molecular structure of a compound related to "1-(1H-1,2,4-Triazol-5-yl)ethanone", revealing significant angles between the oxadiazole, benzene, and triazole rings, which play a role in its chemical behavior and potential applications in synthesis (Xu et al., 2005).
  • Corrosion Inhibition :

    • A 2020 study by Jawad et al. explored the use of a derivative of "1-(1H-1,2,4-Triazol-5-yl)ethanone" as a corrosion inhibitor for mild steel in a corrosive environment. The study showed that this compound was effective in preventing corrosion, with the efficiency increasing with concentration (Jawad et al., 2020).
  • Antibacterial and Plant Growth Regulatory Activities :

    • Research by Liu et al. (2007) demonstrated that certain derivatives of "1-(1H-1,2,4-Triazol-5-yl)ethanone" containing pyridine moieties exhibited antibacterial and plant growth regulatory activities. This suggests potential applications in agriculture and medicine (Liu et al., 2007).
  • Antifungal Activity :

    • Holla et al. (2005) synthesized substituted 1,2,3-triazoles and studied their antimicrobial activity. This research highlights the potential of "1-(1H-1,2,4-Triazol-5-yl)ethanone" derivatives in the development of new antimicrobial agents (Holla et al., 2005).
  • Fungicidal Properties :

    • Mao et al. (2013) explored the synthesis of novel compounds derived from "1-(1H-1,2,4-Triazol-5-yl)ethanone" and tested their fungicidal activity. Their findings indicate the potential use of these compounds in agricultural applications (Mao et al., 2013).
  • Synthesis of New Derivatives for Drug Discovery :

    • Pokhodylo et al. (2021) discussed the synthesis of new fully substituted (1H-1,2,3-triazol-4-yl)acetic acids from "1-(1H-1,2,4-Triazol-5-yl)ethanone" precursors, highlighting the compound's role as a building block in drug discovery (Pokhodylo et al., 2021).
  • Potential in Cancer Research :

    • Bhat et al. (2016) synthesized a series of derivatives of "1-(1H-1,2,4-Triazol-5-yl)ethanone" and evaluated their potential as antimicrobial, antioxidant, and anti-cancer agents, demonstrating the compound's relevance in cancer research (Bhat et al., 2016).

Future Directions

The future directions for the study of “1-(1H-1,2,4-Triazol-5-yl)ethanone” and its derivatives could include further exploration of their potential as anticancer agents . Additionally, more research is needed to fully understand their mechanism of action and to evaluate their safety and toxicity .

properties

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-3(8)4-5-2-6-7-4/h2H,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKQWOBXJHLLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-1,2,4-Triazol-5-yl)ethanone

CAS RN

153334-29-3
Record name 1-(1H-1,2,4-triazol-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.